![molecular formula C6H4Cl2IN B1610387 4,5-Dichloro-2-iodoaniline CAS No. 220185-63-7](/img/structure/B1610387.png)
4,5-Dichloro-2-iodoaniline
Overview
Description
4,5-Dichloro-2-iodoaniline is a chemical compound with the molecular formula C6H4Cl2IN . It is used in various chemical reactions and has been the subject of several studies .
Molecular Structure Analysis
The molecular weight of this compound is approximately 287.913 Da . The exact structure can be determined using various spectroscopic techniques.Scientific Research Applications
Haloaniline-induced in vitro nephrotoxicity
A study examined the in vitro nephrotoxic effects of haloanilines, including 4-haloanilines and 3,5-dihaloaniline isomers, using renal cortical slices. This research helps understand the nephrotoxic potential of various haloanilines, contributing to safer chemical synthesis and handling practices (Hong et al., 2000).
Electrochemical Oxidation in Acetonitrile Solution
The electrochemical oxidation of various haloanilines, including 4-iodoaniline, was investigated in acetonitrile solutions. This study contributes to the understanding of the electrochemical properties of haloanilines, which is essential in the field of electrochemistry and material science (Kádár et al., 2001).
Palladium-catalyzed Carbonylation
4,5-Dichloro-2-iodoaniline derivatives were used as substrates in palladium-catalyzed carbonylation. This method is significant in organic synthesis, enabling the creation of various compounds, including pharmaceuticals (Ács et al., 2006).
Supramolecular Equivalence in Crystal Structures
Research on the crystal structures of various 4-phenoxyanilines, including 4-iodoaniline, provided insights into the structural equivalence of different halogen groups. This is crucial in crystal engineering and material science (Dey & Desiraju, 2004).
Synthesis of Benzoxazinones
A study demonstrated a one-pot reaction of o-iodoanilines, which can be applied to synthesize 2-substituted-4H-3,1-benzoxazin-4-ones. This has applications in pharmaceuticals and organic chemistry (Larksarp & Alper, 1999).
Antitumor Synthesis via Sonogashira Reactions
The synthesis of antitumor compounds using 2-iodoaniline in Sonogashira reactions indicates the potential of haloanilines in medicinal chemistry for cancer treatment (McCarroll et al., 2007).
Mechanism of Action
Target of Action
Related compounds such as 4,5-dichloro-2-n-octyl-4-isothiazolin-3-one (dcoit) have been found to interact with g protein alpha subunits (g α) in the brains of marine medaka and zebrafish . These G α proteins play a crucial role in signal transduction from G protein-coupled receptors (GPCRs), which regulate a myriad of biological processes .
Mode of Action
For instance, DCOIT has been found to bind to G α proteins, competitively inhibiting their activation by substrate . This suggests that 4,5-Dichloro-2-iodoaniline might also interact with its targets in a similar manner, potentially altering cellular signaling pathways.
Biochemical Pathways
This could include pathways involved in hormonal regulation, neurotransmission, and other cellular processes .
Pharmacokinetics
A related compound, 4,5-dichloro-2-n-octyl-4-isothiazolin-3-one (dcoit), has been found to have high gi absorption and bbb permeability . . These properties could potentially influence the bioavailability of this compound.
Result of Action
Based on the effects of related compounds, it can be speculated that the compound may lead to changes in cellular signaling, potentially affecting various biological processes regulated by gpcrs .
Safety and Hazards
The safety data sheet for a related compound, 4-Chloro-2-iodoaniline, indicates that it is harmful if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid contact with skin and eyes, and use only under a chemical fume hood .
properties
IUPAC Name |
4,5-dichloro-2-iodoaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2IN/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLPUEJCYMXSRKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)I)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80448183 | |
Record name | 4,5-dichloro-2-iodoaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80448183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
220185-63-7 | |
Record name | 4,5-dichloro-2-iodoaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80448183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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